Estriol succinate
概要
説明
エストリオールスクシネートは、エストリオールジスクシネートまたはエストリオール 16α,17β-ジ(水素スクシネート)としても知られており、天然に存在するエストロゲンの合成誘導体です。エストリオールスクシネートはエストロゲンエステルであり、具体的にはエストリオールのC16αおよびC17βジスクシネートエステルです。 主に閉経期ホルモン療法で使用され、ホットフラッシュ、膣萎縮、骨粗鬆症などの症状の治療と予防に用いられます .
2. 製法
合成経路と反応条件: エストリオールスクシネートは、エストリオールをコハク酸でエステル化することにより合成されます。この反応は、エストリオールのC16αおよびC17β位の水酸基を伴います。 このプロセスには通常、触媒が必要であり、制御された温度とpH条件下で行われるため、目的のエステルが確実に形成されます .
工業生産方法: 工業的な環境では、エストリオールスクシネートの生産は、大規模なエステル化反応を含みます。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、再結晶またはクロマトグラフィーなどの精製工程が含まれ、不純物を除去し、最終生成物が医薬品基準を満たしていることを確認します .
3. 化学反応解析
反応の種類: エストリオールスクシネートは、加水分解、酸化、還元など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: エストリオールスクシネートは、酸性または塩基性条件下で、エストリオールとコハク酸に再び加水分解されます。
酸化: 酸化反応を起こす可能性がありますが、これは通常の医薬品用途ではあまり一般的ではありません。
還元: 還元反応も可能ですが、標準的な用途では通常使用されません。
生成される主な生成物: エストリオールスクシネートの加水分解から生成される主な生成物は、エストリオールとコハク酸です .
4. 科学研究への応用
エストリオールスクシネートは、化学、生物学、医学、産業などの分野で、科学研究において幅広い用途を持っています。
準備方法
Synthetic Routes and Reaction Conditions: Estriol succinate is synthesized by esterifying estriol with succinic acid. The reaction involves the hydroxyl groups at the C16α and C17β positions of estriol. The process typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove any impurities and ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Estriol succinate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to estriol and succinic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, although these are less common in typical pharmaceutical applications.
Reduction: Reduction reactions are also possible but are not typically utilized in its standard applications.
Major Products Formed: The primary products formed from the hydrolysis of this compound are estriol and succinic acid .
科学的研究の応用
Estriol succinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Research on this compound helps in understanding estrogenic activity and its effects on cellular processes.
Medicine: this compound is extensively studied for its therapeutic effects in menopausal hormone therapy.
作用機序
エストリオールスクシネートは、エストリオールのプロドラッグとして作用します。投与されると、体内では加水分解されてエストリオールが放出され、エストロゲン受容体に結合します。エストロゲン受容体とリガンドの複合体は、標的細胞の核に入り、遺伝子転写を調節し、メッセンジャーRNAの生成につながります。 このmRNAはリボソームと相互作用して、標的細胞へのエストリオールの影響を媒介する特定のタンパク質を生成します .
類似化合物との比較
エストリオールスクシネートは、C16αおよびC17β位での特定のエステル化により、他のエストロゲンエステルとは異なります。類似の化合物には以下のようなものがあります。
エストラジオールバレレート: ホルモン療法で使用される別のエストロゲンエステルですが、エストリオールスクシネートと比較して腸粘膜でより迅速に加水分解されます.
エストロン硫酸塩: エストロンの硫酸エステルであり、ホルモン補充療法に使用されますが、薬物動態が異なります.
エストリオールスクシネートは、吸収速度と加水分解速度が遅いため、特定の治療用途では好ましい選択肢となり、エストリオールのより持続的な放出を実現します .
生物活性
Estriol succinate is an estrogen ester derived from estriol, which exhibits unique pharmacological properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of conditions such as multiple sclerosis and menopausal symptoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.
Chemical Structure and Pharmacokinetics
This compound is characterized by the esterification of the hydroxyl groups at the C16α and C17β positions of estriol with succinic acid. This modification results in a compound that acts as a prodrug, which is metabolized to estriol in the body. Compared to other estrogen esters, such as estradiol valerate, this compound is hydrolyzed minimally in the intestinal mucosa, leading to slower absorption and a longer duration of action when administered orally.
- Molecular Formula : CHO
- Molecular Weight : 348.44 g/mol
- Bioavailability : Approximately 70% after oral administration
- Peak Serum Levels : Achieved within 12 hours post-administration
This compound primarily exerts its effects through estrogen receptors (ERs), particularly ERα and ERβ. The activation of these receptors leads to various physiological responses, including:
- Cell Proliferation : this compound stimulates cell proliferation in estrogen-sensitive tissues.
- Gene Regulation : It modulates the expression of genes involved in reproductive health and metabolism.
- Heme Metabolism Interaction : Recent studies suggest that this compound may influence heme metabolism in uterine endometrial cancer cells by upregulating specific enzymes (e.g., ALAS1 and SLC25A38) through the ERβ/NCOA1 axis, enhancing cell viability and invasiveness .
Hormone Replacement Therapy (HRT)
This compound has been utilized in HRT for alleviating menopausal symptoms such as hot flashes, vaginal dryness, and urinary tract infections. Its effectiveness is attributed to its ability to mimic natural estrogen effects while presenting a lower risk profile compared to stronger estrogens.
Case Studies
-
Prospective Study on Climacteric Complaints :
A five-year study evaluated the long-term effects of this compound on postmenopausal women experiencing climacteric complaints. Results indicated significant improvements in quality of life metrics, including reductions in hot flashes and improvements in mood . -
Endometrial Morphology :
Research focused on the impact of oral this compound therapy on endometrial morphology revealed that fractionated dosing could optimize therapeutic outcomes while minimizing adverse effects .
Comparative Efficacy
A comparative analysis of this compound with other estrogen therapies highlighted its unique profile:
Parameter | This compound | Estradiol Valerate | Conjugated Estrogens |
---|---|---|---|
Estrogenic Activity | Weak | Moderate | Strong |
Route of Administration | Oral/Vaginal | Oral | Oral |
Peak Serum Level (pg/mL) | 40 (12h) | 100 (4h) | Varies |
Duration of Action | Long | Short | Moderate |
特性
IUPAC Name |
4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRVDDFOBZNCPF-BRSFZVHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-22-4 (di-hydrochloride salt) | |
Record name | Estriol succinate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401023693 | |
Record name | Estriol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-68-1 | |
Record name | Estriol succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estriol succinate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estriol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estriol succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRIOL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。